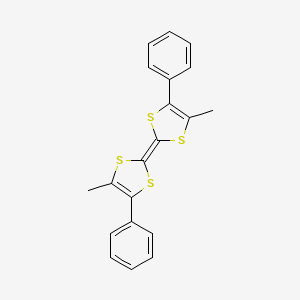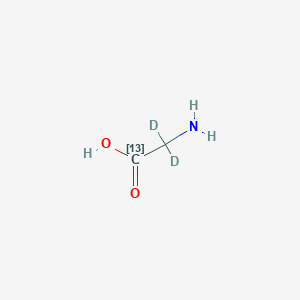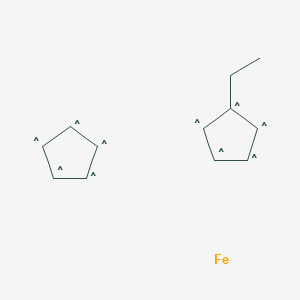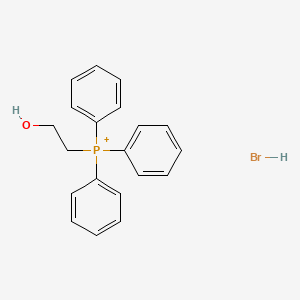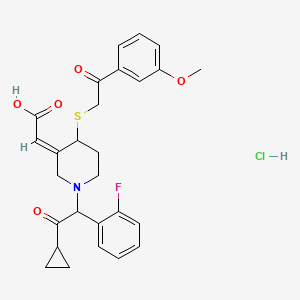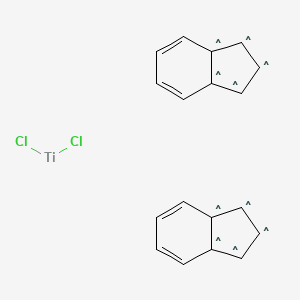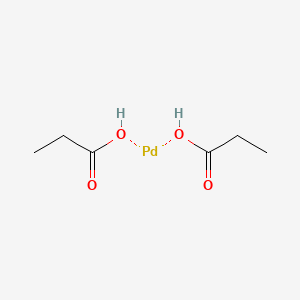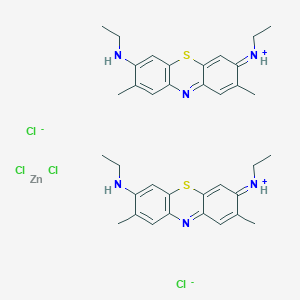
Basic blue 24 zinc chloride double salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
New Methylene Blue N is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it a valuable tool in histology and cytology for staining cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
New Methylene Blue N can be synthesized through a series of chemical reactions involving the condensation of dimethyl-p-phenylenediamine with formaldehyde and subsequent oxidation. The reaction typically occurs in an acidic medium, and the final product is isolated through crystallization .
Industrial Production Methods
In industrial settings, New Methylene Blue N is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is often purified through recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
New Methylene Blue N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to leuco methylene blue, a colorless form of the dye.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of New Methylene Blue N.
Reduction: Leuco methylene blue.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
New Methylene Blue N has a wide range of applications in scientific research:
Histology and Cytology: Used as a staining agent to visualize cells and tissues under a microscope.
Photodynamic Therapy: Acts as a photosensitizer for the photodynamic inactivation of microorganisms.
Biochemical Assays: Utilized in various assays to measure enzyme activity and detect nucleic acids.
Neuroprotection: Investigated for its potential neuroprotective properties and cognitive benefits
Mechanism of Action
New Methylene Blue N exerts its effects by binding to nucleic acids, neutralizing and crosslinking with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making living young erythrocytes microscopically visible as dark-blue clusters and filaments . Additionally, it can generate reactive oxygen species when exposed to specific wavelengths of light, making it effective in photodynamic therapy .
Comparison with Similar Compounds
New Methylene Blue N is closely related to other thiazine dyes, such as:
Methylene Blue: An older stain widely used in various applications.
Brilliant Cresyl Blue: Another thiazine dye used for similar purposes.
Toluidine Blue: A dye with similar staining properties but different chemical structure
New Methylene Blue N stands out due to its specific binding affinity for nucleic acids and its effectiveness in photodynamic therapy, making it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21N3S.4ClH.Zn/c2*1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;;/h2*7-10,19H,5-6H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSDOPFNXGFRS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].Cl[Zn]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Cl4N6S2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
